N-(2,4-Dinitrophenyl)nitrous amide
Description
Structure
3D Structure
Properties
CAS No. |
116975-16-7 |
|---|---|
Molecular Formula |
C6H4N4O5 |
Molecular Weight |
212.12 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)nitrous amide |
InChI |
InChI=1S/C6H4N4O5/c11-8-7-5-2-1-4(9(12)13)3-6(5)10(14)15/h1-3H,(H,7,11) |
InChI Key |
YERNCYBPSJENKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=O |
Origin of Product |
United States |
Synthetic Methodologies for N 2,4 Dinitrophenyl Nitrous Amide and Its Derivatives
Direct Nitrosation of N-(2,4-Dinitrophenyl)amide Precursors
The most common approach to synthesizing N-(2,4-Dinitrophenyl)nitrous amide involves the direct nitrosation of an N-(2,4-Dinitrophenyl)amide precursor. This method relies on the reaction of the amide with a nitrosating agent, which introduces the nitroso (-NO) group onto the nitrogen atom.
Use of Nitrosyl Cation Equivalent Reagents
The direct nitrosation of amides is typically achieved using reagents that can be considered equivalents of the nitrosyl cation (NO⁺). wikipedia.org These reagents are electrophilic species that readily react with the nucleophilic nitrogen of the amide. Common nitrosating agents include:
Nitrous Acid (HNO₂): Often generated in situ from the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a strong acid like hydrochloric acid (HCl). wikipedia.orgacs.org Nitrous acid itself is unstable, so reaction conditions must be carefully controlled to ensure rapid and efficient nitrosation. wikipedia.org
Dinitrogen Trioxide (N₂O₃): This can be a potent nitrosating agent, particularly in non-aqueous solvents. sci-hub.seresearchgate.net
Nitrosyl Halides (e.g., NOCl, NOBr): These are highly reactive nitrosating agents. cardiff.ac.uk
Nitrosonium Salts (e.g., NO⁺BF₄⁻): These are powerful, pre-formed sources of the nitrosyl cation. cardiff.ac.uk
tert-Butyl Nitrite (TBN): This organic nitrite serves as a versatile and efficient reagent for N-nitrosation under mild, often solvent-free, metal-free, and acid-free conditions. organic-chemistry.orgrsc.org
The choice of reagent often depends on the specific substrate and the desired reaction conditions. For amides with electron-withdrawing groups like the 2,4-dinitrophenyl group, more potent nitrosating agents may be required compared to more electron-rich amides. sci-hub.se
Optimization of Reaction Conditions: Temperature, Solvent, and Stoichiometry
The success of the direct nitrosation reaction hinges on the careful optimization of several key parameters:
| Parameter | Influence on Reaction | Typical Conditions & Considerations |
| Temperature | Reaction rate and selectivity are highly temperature-dependent. Lower temperatures are often employed to control the exothermicity of the reaction and minimize side reactions. | Reactions are frequently carried out at temperatures ranging from 0 °C to room temperature. cardiff.ac.ukfigshare.com |
| Solvent | The choice of solvent can significantly impact the solubility of reactants and the stability of the nitrosating agent. | Common solvents include aqueous acidic solutions, dichloromethane, and acetic acid. sci-hub.secardiff.ac.ukorganic-chemistry.org The use of solvent-free conditions with reagents like tert-butyl nitrite has also been reported to be effective. rsc.org |
| Stoichiometry | The molar ratio of the amide precursor to the nitrosating agent is crucial for achieving high yields and avoiding the formation of byproducts. | The stoichiometry is carefully controlled, with the nitrosating agent often used in slight excess to ensure complete conversion of the starting material. figshare.com |
For instance, a study on the optimization of a nitrosation reaction for the synthesis of 4-aminoantipyrine (B1666024) highlighted the importance of the molar ratios of reactants, reaction time, and temperature in maximizing product yield and purity. figshare.com Similar principles apply to the synthesis of this compound, where a balance must be struck to achieve efficient nitrosation without promoting degradation of the product.
Construction of the 2,4-Dinitrophenyl Moiety onto a Nitrosamide Scaffold
An alternative synthetic strategy involves the formation of the 2,4-dinitrophenyl group on a pre-existing nitrosamide. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Reactions with Activated Dinitrophenyl Halides (e.g., 2,4-Dinitrofluorobenzene)
In this approach, a nitrosamide, acting as a nucleophile, reacts with an activated dinitrophenyl halide, most commonly 2,4-dinitrochlorobenzene or the more reactive 2,4-dinitrofluorobenzene. wikipedia.org The strong electron-withdrawing nature of the two nitro groups on the aromatic ring makes the carbon atom attached to the halogen highly electrophilic and susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com
The reaction of 2,4-dinitrochlorobenzene with hydrazine, for example, is a known method for synthesizing 2,4-dinitrophenylhydrazine (B122626), which demonstrates the reactivity of the dinitrophenyl halide towards nitrogen nucleophiles. youtube.com A similar reaction with a nitrosamide would lead to the desired this compound.
Nucleophilic Aromatic Substitution Mechanisms in Dinitrophenylation
The reaction proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com This mechanism involves two key steps:
Nucleophilic Attack: The nitrosamide nucleophile attacks the carbon atom bearing the leaving group (halide) on the 2,4-dinitrophenyl ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, is stabilized by the two electron-withdrawing nitro groups at the ortho and para positions. wikipedia.orgmasterorganicchemistry.comyoutube.com
Leaving Group Departure: The halide leaving group is expelled, and the aromaticity of the ring is restored, yielding the final this compound product.
The rate of this reaction is significantly enhanced by the presence of the nitro groups ortho and para to the leaving group, as they effectively stabilize the negatively charged intermediate. masterorganicchemistry.com This makes dinitrophenyl halides particularly good substrates for SNAr reactions.
Multicomponent and Cascade Reactions for Complex Analog Synthesis
While less common for the direct synthesis of the parent this compound, multicomponent reactions (MCRs) and cascade reactions represent powerful strategies for the efficient synthesis of more complex analogs. nih.gov MCRs involve the reaction of three or more starting materials in a single step to form a product that incorporates significant portions of all reactants. nih.gov
For instance, a multicomponent reaction could potentially be designed where a dinitrophenyl-containing starting material, a source of the nitroso group, and a third component react to form a complex nitrosamide derivative in a single pot. While specific examples for this compound are not prevalent in the literature, the principles of MCRs, such as the Ugi and Passerini reactions, offer a conceptual framework for the rapid assembly of molecular diversity around a core nitrosamide structure. nih.gov
Cascade reactions, which involve a series of intramolecular reactions initiated by a single event, could also be envisioned for the synthesis of complex, fused-ring systems containing the this compound moiety. However, the application of these advanced synthetic strategies to this specific class of compounds remains an area for further exploration.
Stereochemical Control in this compound Synthesis
The synthesis of N-nitrosamides, including this compound, introduces a significant stereochemical aspect due to the nature of the N-nitroso group. The rotation around the nitrogen-nitrogen (N-N) bond is restricted because of the delocalization of the lone pair of electrons on the amine nitrogen. This restriction gives rise to the existence of two distinct geometric isomers, commonly referred to as syn and anti conformers.
In the case of this compound, these isomers would differ in the spatial orientation of the nitroso (-N=O) group relative to the dinitrophenyl ring. The interconversion between these isomers is possible, but the energy barrier to rotation is substantial enough that they can often be observed as separate species, for example, by Nuclear Magnetic Resonance (NMR) spectroscopy.
While specific studies detailing stereochemical control for this compound are not prevalent, research on analogous N-nitroso anilines provides valuable insights. rsc.org For instance, the nitrosation of N-alkyl anilines often results in the predominant formation of one isomer. rsc.org It is proposed that the nitroso group orients itself to minimize steric hindrance, suggesting that the anti isomer (where the oxygen atom is pointed away from the bulky 2,4-dinitrophenyl group) might be the thermodynamically more stable and, therefore, the major product under equilibrium conditions. The exact ratio of syn to anti isomers can be influenced by reaction conditions such as the solvent, temperature, and the specific nitrosating agent used.
Table 1: Factors Influencing Stereoisomerism in Nitrosamide Synthesis
| Factor | Influence on Stereochemical Outcome |
| Steric Hindrance | The bulky 2,4-dinitrophenyl group likely favors the formation of the less sterically hindered isomer. |
| Solvent Polarity | The polarity of the solvent can influence the transition state energy for isomerization, potentially altering the isomer ratio. |
| Temperature | Higher temperatures can provide sufficient energy to overcome the rotational barrier, leading to an equilibrium mixture of isomers. |
| Nitrosating Agent | The nature and size of the nitrosating agent may influence the kinetic product ratio of the syn and anti isomers during formation. |
Advanced Synthetic Strategies and Green Chemistry Principles in Nitrosamide Production
Traditional methods for the synthesis of nitrosamides often involve the use of sodium nitrite in the presence of strong mineral acids (e.g., HCl, H2SO4). rsc.org These conditions are harsh, can lead to the degradation of sensitive functional groups, and generate significant acidic waste, posing environmental concerns. rsc.org In response, modern synthetic chemistry has moved towards developing more advanced and environmentally benign strategies.
A prominent green chemistry approach for nitrosamide production involves the use of tert-butyl nitrite (TBN) as a nitrosating agent. rsc.orgrsc.org This method offers several advantages: it can be performed under solvent-free, acid-free, and metal-free conditions, which significantly reduces environmental pollution and simplifies the work-up procedure. rsc.orgrsc.org The reactions often proceed at room temperature with high efficiency and broad substrate compatibility, tolerating sensitive functional groups like phenols and protecting groups such as Boc and TBDMS. rsc.org
Another green strategy explores the use of mild and inexpensive oxidizing reagents. For example, OXONE®, a potassium triple salt, is being investigated as a gentle oxidant for the synthesis of nitrosamines from secondary amines, avoiding the use of harsh chemicals. digitellinc.com The development of solvent-free protocols is a particularly important goal in green chemistry, as it not only minimizes pollution but also tends to be more cost-effective and higher yielding. rsc.org
Table 2: Comparison of Traditional vs. Green Synthetic Methods for Nitrosamides
| Feature | Traditional Method (NaNO₂/Acid) | Green Method (tert-Butyl Nitrite) |
| Reagents | Sodium nitrite, strong mineral acid | tert-Butyl nitrite (TBN) |
| Conditions | Strongly acidic, aqueous media | Solvent-free, acid-free, metal-free |
| Efficiency | Can have variable yields and side reactions | Generally high yields, clean reactions rsc.org |
| Environmental Impact | Generates acidic waste | Minimal waste, eco-friendly rsc.org |
| Substrate Scope | Limited by acid-sensitive groups rsc.org | Broad, tolerates sensitive groups rsc.org |
Isolation and Purity Assessment in Research-Scale Synthesis
The successful synthesis of this compound requires robust methods for its isolation from the reaction mixture and subsequent purification to a high degree of purity, which is essential for accurate characterization and further use.
Chromatography is a cornerstone technique for the purification of nitrosamides in a research setting.
Flash Column Chromatography: This is a widely used and effective method for the initial purification of crude reaction mixtures. For compounds similar to this compound, such as other N-nitroso aniline (B41778) derivatives, flash chromatography on a silica (B1680970) gel column is standard. rsc.org A common mobile phase involves a gradient or isocratic mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate. rsc.org The separation is based on the differential adsorption of the target compound and impurities onto the stationary phase.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or subsequent sensitive applications, preparative HPLC is the method of choice. researchgate.net Reversed-phase columns (e.g., C18) are typically used, with a mobile phase consisting of a mixture of water (often with a modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The elution conditions can be optimized to achieve baseline separation of the desired nitrosamide from any remaining starting materials, by-products, or stereoisomers.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful analytical technique is invaluable for both the identification and quantification of the target compound during the purification process. researchgate.net It confirms the molecular weight of the isolated fractions, providing an essential check on the identity of the purified material.
Table 3: Common Chromatographic Methods for Nitrosamide Purification
| Technique | Stationary Phase | Typical Mobile Phase | Application |
| Flash Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate rsc.org | Bulk purification of crude product |
| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile / Water researchgate.net | High-purity separation |
| LC-MS | C18 (Reversed-Phase) | Acetonitrile / Water with Formic Acid researchgate.net | Purity assessment and identification |
Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds to obtain high-purity crystalline material. The process relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.
For this compound, selecting an appropriate solvent is critical. While specific data for this exact compound is scarce, information from the closely related 2,4-dinitrophenylhydrazine (DNPH) offers a useful guide. researchgate.net Suitable solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Potential solvents for the recrystallization of this compound could include:
Alcohols: Methanol or ethanol (B145695) are often effective for polar compounds. researchgate.net
High-Boiling Point Solvents: For less soluble compounds, solvents like n-butyl alcohol, dioxane, or tetralin may be used, though often in larger volumes. researchgate.net
Solvent Mixtures: A mixture of solvents, such as dichloromethane/methanol or ethanol/water, can be employed to fine-tune the solubility characteristics and achieve optimal crystallization. researchgate.net
The process involves dissolving the impure solid in a minimum amount of the hot solvent, followed by hot filtration if insoluble impurities are present. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, while impurities remain dissolved in the mother liquor. The resulting crystals are then collected by filtration.
Table 4: Potential Solvents for the Recrystallization of Dinitrophenyl-Containing Compounds
| Solvent | Type | Notes |
| Ethanol/Methanol | Polar Protic | Commonly used, good for moderately polar compounds. researchgate.net |
| n-Butyl Alcohol | Polar Protic | Higher boiling point, good for less soluble compounds. researchgate.net |
| Dioxane | Polar Aprotic | A good solvent for a range of polarities. researchgate.net |
| Ethyl Acetate | Moderately Polar | Often used in solvent mixtures for fine-tuning solubility. researchgate.net |
| Dichloromethane/Methanol | Solvent Mixture | Can provide a good solubility gradient for effective purification. researchgate.net |
Reaction Mechanisms and Chemical Transformations of N 2,4 Dinitrophenyl Nitrous Amide
Unimolecular Decomposition Pathways of N-(2,4-Dinitrophenyl)nitrous amide
The decomposition of N-nitrosamides can occur through thermal or photochemical pathways. Pyrolytic decomposition typically involves the cleavage of the acyl-nitrogen bond, whereas photochemical decomposition, whether in acidic or neutral media, exclusively involves the cleavage of the nitrogen-nitrogen bond of the N-nitrosamide group. sfu.ca For aryl nitrosamines, decomposition under acidic conditions is a key reaction, often proceeding through protonation. nih.govsci-hub.se In the case of this compound, the process is expected to lead to highly reactive electrophilic species. The thermal decomposition of related dinitroaniline compounds, such as N-nitroso-pendimethalin, occurs at temperatures above 120°C, with significantly faster rates at higher temperatures. google.com
Table 1: Decomposition Temperature and Time for N-nitroso-pendimethalin
| Temperature | Time for Essential Completion of Decomposition |
|---|---|
| ~120°C | > 24 hours |
| 160°C | ≤ 24 hours |
| 170°C | ≤ 8 hours |
| 180°C | ≤ 60 minutes |
This data pertains to the decomposition of N-nitroso-pendimethalin and is presented as an analogue for the thermal decomposition of a dinitroaniline-containing N-nitroso compound. google.com
A critical decomposition pathway for N-nitrosamines, particularly under enzymatic or acidic conditions, involves the formation of a diazonium ion. nih.gov For an N-aryl nitrosamine (B1359907), this process typically begins with the cleavage of the N-NO bond. In the case of primary nitrosamines, decomposition leads to a diazonium ion (R-N₂⁺), which is a potent alkylating agent. nih.gov The N-(2,4-dinitrophenyl) group, being an aryl substituent, would lead to the formation of the 2,4-dinitrophenyldiazonium ion.
The reactions of primary aryl amines with nitrous acid are known to generate relatively stable diazonium species. libretexts.org This relative stability comes from the strength of the C-N bond and the comparative instability of the resulting aryl carbocation (or carbenium ion). libretexts.org The diazonium ion can then lose nitrogen gas (N₂) to form a highly reactive aryl carbenium ion. The presence of two electron-withdrawing nitro groups on the phenyl ring would significantly influence the stability and subsequent reactivity of these intermediates.
The diazonium and carbenium ions generated from the decomposition of this compound are powerful electrophiles that can engage in a variety of subsequent reactions. Diazonium ions are known DNA alkylating agents, a mechanism central to the carcinogenicity of many N-nitrosamines. nih.gov
In the presence of nucleophiles or solvent molecules, these electrophilic intermediates can be trapped to form a range of products. For instance, photolysis of N-nitrosamides in acidic media can lead to denitrosation and the formation of intermediates that undergo secondary reactions to yield aldehydes. sfu.ca These aldehydes can then be identified by derivatization, for example, with 2,4-dinitrophenylhydrazine (B122626). sfu.cancert.nic.in
Nucleophilic Attack on the Nitrosamide Functionality
The nitrosamide group is susceptible to nucleophilic attack. The nitroso-nitrogen is weakly electrophilic and can be targeted by strong nucleophiles like organolithium and Grignard reagents. nih.gov The initial addition product is an unstable intermediate that can subsequently eliminate to form hydrazones or azomethine imines. nih.gov
The decomposition of some N-nitrosamides can also be catalyzed by nucleophiles. For example, the hydrolysis of N-nitroso-2-pyrrolidone in neutral and alkaline solutions is catalyzed by basic species, with the reaction rate correlating to the nucleophile's strength, as indicated by a Brønsted plot slope (β) of 0.66. rsc.org This preference for nucleophilic catalysis over general base catalysis is attributed to the enhanced leaving group ability of the N-nitrosamine fragment. rsc.org Transamidation reactions, where an amine attacks the nitrosamide, are also known, proceeding under mild conditions to yield new amides and are a key application of N-nitrosamide chemistry. researchgate.net
Electrophilic Attack on the Dinitrophenyl Ring System
While the nitrosamide functionality itself can react with electrophiles at the oxygen atom to form O-substituted derivatives, the dinitrophenyl ring is highly deactivated towards electrophilic aromatic substitution. nih.gov The two nitro groups are powerful electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring, making it resistant to attack by electrophiles.
However, a relevant reaction for aryl nitrosamines is the Fischer-Hepp rearrangement, which occurs under acidic conditions. nih.govsci-hub.se In this intramolecular reaction, the nitroso group migrates from the nitrogen atom to the para-position of the aromatic ring, forming a C-nitroso compound. nih.gov It has been observed that this rearrangement is less favorable or does not occur if the aromatic ring contains electron-attracting substituents. sci-hub.se Given the presence of two strong deactivating nitro groups on the phenyl ring of this compound, the Fischer-Hepp rearrangement is expected to be significantly hindered or completely suppressed.
Solvent Effects on Reaction Rates and Product Distributions
The choice of solvent can have a profound impact on the reactivity and degradation pathways of nitroaromatic compounds. uci.edu While the photochemical quantum yields of some nitrophenols like 2-nitrophenol (B165410) and 4-nitrophenol (B140041) are similar in water and organic solvents like 2-propanol, 2,4-dinitrophenol (B41442) (24DNP) is a notable exception. uci.edu The photodegradation of 24DNP is dramatically increased in 2-propanol compared to water. uci.edu
Theoretical calculations suggest this enhanced reactivity is due to a specific, strong interaction between a 2-propanol molecule and one of the nitro groups on the excited state of the 2,4-dinitrophenyl moiety. uci.edu This implies that for this compound, performing reactions in an organic solvent medium, which mimics atmospheric aerosol particles, could lead to significantly shorter degradation lifetimes compared to aqueous environments. uci.edu In general, aldehydes and ketones, which can be products of nitrosamide decomposition, are soluble in common organic solvents like benzene (B151609), ether, and methanol. ncert.nic.in
Table 2: Relative Photochemical Reactivity of Nitrophenols in Different Solvents
| Compound | Reactivity in 2-Propanol vs. Water |
|---|---|
| 2-Nitrophenol (2NP) | Similar yields in both solvents |
| 4-Nitrophenol (4NP) | Similar yields in both solvents |
| 2,4-Dinitrophenol (24DNP) | Dramatically increased reactivity in 2-propanol |
Based on findings from photochemical studies. uci.edu
Catalytic Influence on this compound Reactivity
The reactions of N-nitrosamides and related nitrosamines are frequently subject to catalysis. Acid catalysis is common for many reactions, including denitrosation and the Fischer-Hepp rearrangement. sci-hub.se The rates of these reactions often correlate well with the Hammett acidity function. sci-hub.se
Nucleophilic catalysis is also a significant factor in the decomposition of certain nitrosamides. As mentioned, the hydrolysis of N-nitroso-2-pyrrolidone is catalyzed by a range of nucleophiles. rsc.org The addition of nucleophiles such as bromide, thiocyanate, and thiourea (B124793) can also accelerate the acid-catalyzed denitrosation of nitrosamines. nih.gov However, nucleophilic catalysis is not universal. For example, the denitrosation of N-methyl-N-nitrosoaniline in ethanol (B145695) is acid-catalyzed but shows no catalysis by chloride ions. sci-hub.se This lack of nucleophilic catalysis is also observed in the nitrosation of amides. sci-hub.se Therefore, the influence of a catalyst on the reactivity of this compound would depend heavily on the specific reaction pathway, with acid catalysis being highly probable for decomposition and rearrangement, while nucleophilic catalysis would be expected for substitution and certain decomposition pathways.
Photo-Induced and Thermally-Induced Transformations
N-nitrosamides are known to be susceptible to both light and heat, leading to distinct transformation pathways. The presence of the 2,4-dinitrophenyl group, a strong chromophore, is expected to influence the photochemical reactivity of this compound.
Photo-Induced Transformations
The photolysis of N-nitrosamides generally proceeds via the homolytic cleavage of the relatively weak nitrogen-nitrogen (N-N) bond upon absorption of light. This primary photochemical step generates two radical intermediates: a nitrogen-centered radical and a nitroso radical.
In studies on various N-nitrosamides, it has been observed that the subsequent reactions of these radicals determine the final product distribution. For N-nitrosamides, photolysis at neutral pH has been shown to primarily form nitrogen-centered radical adducts. This is in contrast to N-nitrosamines, which tend to yield carbon-centered radical adducts after a secondary reaction or rearrangement following the initial N-N bond cleavage. capes.gov.brnih.gov
In the case of compounds containing a 2,4-dinitrophenyl group, such as N-2,4-dinitrophenyl-α-amino-acids, photolysis in aqueous solution has been reported to yield a mixture of products, including 4-nitro-2-nitroso-aniline and 2-substituted 6-nitrobenzimidazole 1-oxides. rsc.orgrsc.org The formation of 4-nitro-2-nitroso-aniline suggests a rearrangement involving the nitro group at the 2-position of the phenyl ring.
Based on these analogous reactions, the photo-induced transformation of this compound is likely to involve the initial N-N bond cleavage, followed by potential intramolecular reactions involving the dinitrophenyl ring, possibly leading to complex rearranged products.
Thermally-Induced Transformations
The thermal decomposition of N-nitrosamides typically follows a different mechanistic pathway compared to their photolysis. It has been established that the thermolysis of N-nitrosamides often involves an initial rearrangement to form diazo esters, which proceeds through the cleavage of the nitrogen-carbonyl bond. These diazo esters are generally unstable and undergo further reactions to yield the final products.
Research on the thermolysis of N-2,4-dinitrophenyl-α-amino-acids has shown the formation of benzimidazolone and its derivatives. rsc.org This indicates that the dinitrophenyl moiety actively participates in the reaction cascade following the initial thermal event. While the products are different from those of photochemical decomposition, it highlights the role of the substituent in directing the reaction pathway. rsc.org
The following table summarizes the general findings for the transformation of related N-nitrosamides and dinitrophenyl compounds, which can be considered indicative of the potential reactivity of this compound.
| Transformation Type | General Reactant Class | Key Mechanistic Step | Major Products/Intermediates | Reference(s) |
| Photo-Induced | N-Nitrosamides (general) | Homolytic N-N bond cleavage | Nitrogen-centered radicals, Nitroso radicals | capes.gov.brnih.gov |
| Photo-Induced | N-2,4-dinitrophenyl-α-amino-acids | Intramolecular rearrangement | 4-nitro-2-nitroso-aniline, 2-substituted 6-nitrobenzimidazole 1-oxides | rsc.orgrsc.org |
| Thermally-Induced | N-Nitrosamides (general) | Rearrangement to diazo esters (N-CO bond cleavage) | Diazo esters, Free-radical intermediates | |
| Thermally-Induced | N-2,4-dinitrophenyl-α-amino-acids | Cyclization | Benzimidazolone and derivatives | rsc.org |
Spectroscopic and Structural Characterization of N 2,4 Dinitrophenyl Nitrous Amide in Mechanistic Studies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For N-(2,4-Dinitrophenyl)nitrous amide, ¹H and ¹³C NMR provide essential information about the electronic environment of the protons and carbon atoms, respectively.
The ¹H NMR spectrum of a related compound, 2,4-dinitrophenol (B41442), in DMSO-d6 shows distinct signals for the aromatic protons. spectrabase.com The proton ortho to the hydroxyl group and adjacent to a nitro group typically appears as a doublet, while the proton meta to the hydroxyl group and between two nitro groups appears as a doublet of doublets. The remaining aromatic proton also presents as a doublet. The N-H proton of the amide group in similar structures generally appears as a broad singlet at room temperature. libretexts.org For instance, in the ¹H NMR spectra of certain amide conjugates in DMSO-d6, the characteristic proton in the amide -CONH group shows chemical shifts between 5.5 and 8 ppm. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Related Structures
| Functional Group | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 7.0 - 9.0 | d, dd |
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons in the dinitrophenyl ring are influenced by the electron-withdrawing nitro groups and the electron-donating effect of the nitrous amide substituent. Generally, carbons attached to nitro groups are shifted downfield. For example, in 2,4-dinitrophenol, the aromatic carbons exhibit a range of chemical shifts. chemicalbook.com The carbon atom of a carbonyl group in an amide typically resonates in the range of 165-190 ppm. oregonstate.edu
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups
| Carbon Environment | Typical Chemical Shift Range (ppm) |
|---|---|
| Aromatic C (unsubstituted) | 125 - 170 |
| Aromatic C-NO₂ | Downfield of unsubstituted aromatic C |
While not explicitly detailed for this compound in the provided results, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy) would be invaluable for determining the stereochemistry and through-bond or through-space correlations between protons. These techniques are crucial for confirming the spatial arrangement of the substituents on the aromatic ring and the conformation around the N-N bond of the nitrous amide group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For nitrosamides, mass spectral fragmentation schemes can be complex. nih.gov Generally, nitrosamides are characterized by the rupture of the bond between the carbonyl group and the nitrogen atom. nih.gov In the case of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.
Common fragmentation patterns for related nitroaromatic compounds often involve the loss of the nitro group (NO₂) or a hydroxyl radical (•OH). nih.gov For instance, the MS² spectrum of 2,4-dinitrophenylhydrazine (B122626) (DNPH) shows a dominant base peak ion due to the loss of •OH. nih.gov The fragmentation of nitrosamides can also lead to the formation of ions corresponding to the dinitrophenyl moiety and the nitrous amide portion of the molecule.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
|---|---|
| [M]+• | Molecular ion |
| [M - NO₂]+ | Loss of a nitro group |
| [M - OH]+ | Loss of a hydroxyl radical |
| [C₆H₃(NO₂)₂NH]+ | Dinitrophenylamino fragment |
X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline solid, offering precise measurements of bond lengths and angles. While a specific crystal structure for this compound was not found in the provided search results, analysis of related structures provides insight into the expected molecular geometry.
The dinitrophenyl group is expected to be largely planar. The bond lengths and angles within this moiety would be influenced by the electronic effects of the nitro groups. For example, the C-N bonds of the nitro groups are typically shorter than a standard C-N single bond, indicating some double bond character.
In the nitrosamide group, the geometry around the nitrogen atoms is of particular interest. The N-N bond length and the N-N=O bond angle are critical parameters. In related nitroso compounds, the N-N bond length can vary. For example, in dinitrogen tetroxide (N₂O₄), the N-N bond length is 1.64 Å. wiredchemist.com The geometry of amides often shows some degree of planar character due to resonance, which restricts rotation around the C-N bond. libretexts.org
Table 4: Expected Bond Parameters based on Related Structures
| Bond/Angle | Expected Value |
|---|---|
| C-C (aromatic) | ~1.39 Å |
| C-N (nitro) | ~1.47 Å |
| N=O (nitro) | ~1.21 Å |
| C-N (amide) | ~1.32 Å |
| N-N (nitrosamide) | Variable, ~1.3-1.4 Å |
| N=O (nitrosamide) | ~1.20 Å |
| O-N-O (nitro) | ~125° |
| C-N-N (amide) | ~120° |
Note: These values are estimations based on data for similar functional groups and molecules and are not specific experimental values for this compound.
Conformational Analysis and Planarity of the Core Structure
The core structure of this compound is expected to be significantly influenced by the electronic and steric interplay between the 2,4-dinitrophenyl ring and the nitrous amide group. The 2,4-dinitrophenyl portion, as seen in related structures like 2,4-dinitrophenyl-4′-phenylbenzenesulfonate, typically maintains a high degree of planarity in the benzene (B151609) ring itself. researchgate.net
A key structural feature of N-nitrosamides, and indeed N-nitrosamines, is the restricted rotation around the nitrogen-nitrogen (N-N) bond. This is due to the partial double bond character arising from the delocalization of the lone pair of electrons on the amine nitrogen with the π-system of the N=O group. researchgate.netnih.gov This restricted rotation leads to the possibility of cis and trans isomers with a significant energy barrier to interconversion, often in the range of 23 kcal/mol for simple dialkylnitrosamines. nih.gov For this compound, this would result in a planar C-N-N=O unit.
Table 1: Expected Structural Parameters for this compound based on Analogous Compounds
| Parameter | Expected Value/Feature | Basis from Analogous Compounds |
| Phenyl Ring | Planar | General feature of benzene derivatives like 2,4-dinitrophenyl-4′-phenylbenzenesulfonate. researchgate.net |
| C-N-N=O Unit | Planar | Characteristic of N-nitrosamides due to partial N-N double bond character. researchgate.netnih.gov |
| N-N Bond Length | ~1.34 Å | Similar to N,N-dimethylnitrosamine. nih.gov |
| N=O Bond Length | ~1.24 Å | Similar to N,N-dimethylnitrosamine. nih.gov |
| Rotational Barrier (N-N) | High (~23 kcal/mol) | Leads to stable cis/trans isomers at room temperature. researchgate.netnih.gov |
| Overall Conformation | Likely non-coplanar | Steric hindrance between the ortho-nitro group and the nitrous amide group. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Analysis
The infrared (IR) and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct functional groups. These spectra would be invaluable for confirming the presence of the nitro groups, the aromatic ring, and the nitrous amide moiety.
The 2,4-dinitrophenyl group will give rise to several strong and identifiable vibrations. The aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ range. The most prominent features of this group, however, are the symmetric and asymmetric stretching vibrations of the two nitro (NO₂) groups. The asymmetric NO₂ stretching is expected to produce a strong band around 1550-1520 cm⁻¹, while the symmetric stretch will appear as a strong band in the 1350-1330 cm⁻¹ region.
The N-nitrous amide group also has characteristic vibrational frequencies. The N=O stretching vibration in nitrosamides typically gives rise to a strong absorption in the 1500-1450 cm⁻¹ range. The N-N stretching vibration is generally found at lower frequencies, often in the 1050-1000 cm⁻¹ region.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |
| C=C stretch | 1600 - 1450 | Medium to Strong | |
| Nitro Group (NO₂) | Asymmetric stretch | 1550 - 1520 | Strong |
| Symmetric stretch | 1350 - 1330 | Strong | |
| Nitrous Amide | N=O stretch | 1500 - 1450 | Strong |
| N-N stretch | 1050 - 1000 | Medium |
Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization
The electronic absorption spectrum (UV-Vis) of this compound is expected to be dominated by the strong chromophoric nature of the 2,4-dinitrophenyl group. This group is known to cause a significant bathochromic (red) shift in the absorption maxima of parent aromatic compounds due to the presence of the electron-withdrawing nitro groups, which extend the π-conjugation.
Compounds containing the 2,4-dinitrophenyl moiety, such as 2,4-dinitrophenol and 2,4-dinitrophenylhydrazine, are intensely colored, typically yellow to orange, and exhibit strong absorption in the UV-visible region. nih.govnih.gov For instance, 2,4-dinitrophenylhydrazine shows strong absorption bands. byjus.com
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Chromophore | Electronic Transition | Expected λ_max (nm) | Basis from Analogous Compounds |
| 2,4-Dinitrophenyl | π → π | Strong absorption in the UV-Vis region | Characteristic of 2,4-dinitrophenyl derivatives. nih.govnih.govbyjus.com |
| N-Nitrous amide | π → π | ~230 | Likely obscured by the dinitrophenyl absorption. acs.org |
| N-Nitrous amide | n → π* | ~330 - 340 | May appear as a weak band or shoulder. acs.org |
Structure Reactivity Relationships and Design Principles for N 2,4 Dinitrophenyl Nitrous Amide Analogs
Modulating Nitrosamide Reactivity through Aromatic Ring Substitution
The reactivity of the nitrosamide moiety in N-(2,4-Dinitrophenyl)nitrous amide and its analogs can be finely tuned by introducing different substituents onto the aromatic ring. These substituents alter the electronic properties of the ring, which in turn influences the stability of reaction intermediates and transition states. The effect of a substituent is generally related to its electron-donating or electron-withdrawing nature.
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic ring. libretexts.org This increased electron density can destabilize the transition state for nucleophilic attack on the nitrosamide nitrogen, thereby decreasing the reaction rate. Conversely, electron-withdrawing groups (EWGs), like cyano (-CN) or additional nitro groups, decrease the ring's electron density, making it more susceptible to nucleophilic attack and thus increasing the nitrosamide's reactivity. libretexts.org
Table 1: Predicted Relative Reactivity of Substituted N-Phenylnitrous Amide Analogs
This table provides an illustrative comparison based on established principles of substituent effects on aromatic reactivity.
| Substituent (at para-position) | Electronic Nature | Predicted Effect on Reactivity (vs. unsubstituted) |
|---|---|---|
| -OCH₃ | Strong Electron-Donating | Decreased |
| -CH₃ | Weak Electron-Donating | Slightly Decreased |
| -H | Neutral (Reference) | Baseline |
| -Cl | Weak Electron-Withdrawing | Slightly Increased |
| -CN | Strong Electron-Withdrawing | Increased |
Electronic Effects of Nitro Groups and their Influence on Electrophilicity
The two nitro groups on the phenyl ring of this compound are the dominant drivers of its high reactivity. The nitro group is a powerful electron-withdrawing moiety due to both resonance and inductive effects. nih.gov This strong electron withdrawal pulls electron density from the aromatic ring, making the attached nitrosamide group highly electrophilic.
The key effects of the dinitro substitution are:
Increased Electrophilicity: The electron deficiency created by the two nitro groups makes the nitrogen atom of the nitrosamide group a prime target for nucleophiles. nih.gov The positive charge on the nitrogen of the nitro group, as depicted in resonance structures, significantly deactivates the ring toward electrophilic substitution but strongly activates it for nucleophilic substitution. nih.gov
Stabilization of Negative Charge: The nitro groups, particularly at the ortho and para positions, can effectively stabilize the negative charge that develops in the transition state during nucleophilic attack. This stabilization lowers the activation energy of the reaction, leading to faster rates. libretexts.org
Good Leaving Group Potential: The 2,4-dinitrophenyl group makes the corresponding 2,4-dinitroaniline (B165453) a relatively stable leaving group. The high acidity of 2,4-dinitroaniline (low pKa of its conjugate acid) is indicative of its ability to accommodate a negative charge, facilitating reactions where the N-N bond is cleaved.
The combined influence of two nitro groups makes the N-(2,4-Dinitrophenyl) moiety an exceptionally potent activating group, rendering the nitrosamide susceptible to reactions that would not occur with less activated aryl nitrosamides. libretexts.org
Steric Hindrance and Conformational Flexibility on Reaction Rates
While electronic effects are dominant, steric factors also play a crucial role in the reactivity of this compound and its analogs. Steric hindrance refers to the non-bonded interactions that influence the speed and outcome of a reaction based on the physical size of the involved groups.
The nitro group at the ortho-position (C2) can sterically hinder the approach of a nucleophile to the nitrosamide nitrogen. libretexts.org This effect can be particularly significant with bulky nucleophiles. The rate of reaction may decrease as the size of the attacking nucleophile increases, due to increased steric repulsion with the ortho-nitro group. khanacademy.org
However, the polar influence of an ortho-substituent can often predominate over its steric effects in aromatic nucleophilic substitution reactions. rsc.org The ortho-nitro group's ability to stabilize the intermediate through resonance can outweigh the steric hindrance it presents. Furthermore, the presence of bulky substituents can affect the conformation of the molecule, such as the dihedral angle between the plane of the nitro group and the aromatic ring. mdpi.com This twisting can reduce resonance overlap, potentially decreasing the electronic activation provided by the nitro group, but it might also relieve steric strain in the transition state. Therefore, the net effect on the reaction rate is a complex interplay between steric hindrance at the reaction center and conformational changes that influence electronic communication. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the activity (e.g., reactivity, toxicity) of chemicals based on their molecular structures. mdpi.com For this compound analogs, QSAR can be a powerful tool for predicting their chemical reactivity or potential biological effects without synthesizing and testing each compound. nih.gov
QSAR models for nitroaromatic compounds typically rely on a set of calculated molecular descriptors that quantify various structural, electronic, and physicochemical properties. nih.gov A mathematical model is then developed to correlate these descriptors with an observed activity.
Key steps in developing a QSAR model for nitrosamide analogs would include:
Data Set Compilation: Assembling a series of this compound analogs with experimentally measured reactivity data.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. nih.gov
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets. osti.gov
Table 2: Examples of Molecular Descriptors Used in QSAR for Nitroaromatic Compounds
| Descriptor Class | Example Descriptor | Property Represented | Relevance to Reactivity |
|---|---|---|---|
| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electrophilicity | Lower ELUMO indicates greater susceptibility to nucleophilic attack. mdpi.com |
| Electronic | Atomic Charges | Charge Distribution | Indicates the most electrophilic sites on the molecule. researchgate.net |
| Topological | Molecular Connectivity Indices | Molecular Branching/Size | Relates molecular structure to properties like transport and binding. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity | Influences solubility and ability to cross biological membranes. mdpi.com |
| Steric | Molar Refractivity | Molecular Volume/Polarizability | Quantifies the size and steric bulk of substituents. |
These models can effectively guide the design of new analogs with desired reactivity profiles while minimizing experimental effort. osti.gov
Design of Targeted this compound Probes for Chemical Biology Studies
The high electrophilicity and distinct spectroscopic properties of the dinitrophenyl group make this compound an attractive scaffold for designing targeted chemical probes. These probes can be used to investigate biological systems, for example, by covalently labeling specific proteins or by acting as sensors for particular enzymatic activities.
Design principles for such probes include:
Covalent Labeling of Nucleophiles: The inherent reactivity of the nitrosamide towards nucleophiles can be exploited to design probes that covalently modify nucleophilic amino acid residues (e.g., Cysteine, Lysine) in proteins. By attaching a reporter tag (like a fluorophore or biotin) to the nitrosamide scaffold, one could visualize or isolate target proteins.
Enzyme-Activated Probes: The nitrosamide could serve as a trigger that is released upon interaction with a specific enzyme. For instance, nitroreductases, which are often overexpressed in hypoxic tumor environments, can reduce nitro groups. nih.gov This reduction would dramatically alter the electronic properties of the dinitrophenyl ring, potentially activating a linked reporter molecule or releasing a therapeutic agent. This makes the scaffold a candidate for developing hypoxia-activated prodrugs. mdpi.com
Nitroxyl (HNO) or Nitric Oxide (NO) Donors: N-nitrosamines and related compounds are known for their ability to release nitrogen oxides. youtube.com While the specific decomposition pathway of this compound would need detailed study, it could potentially be engineered to release reactive nitrogen species like HNO or NO under specific triggers (e.g., light, specific chemical environments), allowing for the study of their signaling roles in cells.
The design of these probes requires a careful balance between reactivity, selectivity, and stability. The modular nature of the this compound structure allows for systematic modification of both the aromatic ring and any group attached to the other side of the nitrosamide function, enabling the development of highly specific tools for chemical biology.
Advanced Synthetic Applications and Utility of N 2,4 Dinitrophenyl Nitrous Amide
Utilization as a Source of Electrophilic Nitrogen Species
The chemistry of N-nitrosamides is intrinsically linked to their ability to act as precursors to electrophilic nitrogen species. wikipedia.orgsci-hub.se The nitrogen atom of the nitroso group in N-(2,4-Dinitrophenyl)nitrous amide is electron-deficient, a characteristic significantly amplified by the potent electron-withdrawing nature of the 2,4-dinitrophenyl substituent. This electronic feature facilitates the generation of highly reactive electrophiles, such as the nitrosonium ion ([NO]⁺) or a related species, particularly under acidic conditions. libretexts.orgfreethinktech.com
The general mechanism for the activation of nitrosamides involves protonation of the oxygen atom, followed by cleavage of the N-N bond to release the electrophilic nitrosating agent. This reactivity profile allows this compound to participate in a range of electrophilic amination and nitrosation reactions. For instance, in the presence of a suitable nucleophile, the compound can effectively transfer its nitroso group, a fundamental step in the synthesis of various nitrogen-containing molecules. The reactivity of nitrosamines and nitrosamides has been shown to be dependent on the reaction conditions, with factors such as pH and the presence of nucleophiles playing a crucial role. acs.org
While many nitrosamines require metabolic activation to exhibit their electrophilic nature, the inherent reactivity of nitrosamides, especially those bearing strong electron-withdrawing groups like the 2,4-dinitrophenyl moiety, makes them direct sources of electrophilic nitrogen for synthetic purposes. nih.gov This property is central to their utility in the functionalization of diverse organic substrates.
Participation in Cycloaddition and Rearrangement Reactions
The N-nitrosamide functionality is a versatile participant in various cycloaddition and rearrangement reactions, enabling the construction of intricate molecular architectures. While specific examples utilizing this compound are not extensively documented, the reactivity patterns of related N-nitrosamides provide a clear indication of its potential in this arena.
One notable transformation is the Fischer-Hepp rearrangement, a classic reaction of aromatic N-nitrosamines that typically occurs under acidic conditions, leading to the formation of p-nitroso-substituted aromatic amines. acs.orgsci-hub.se This intramolecular rearrangement underscores the lability of the nitroso group and its ability to migrate within a molecule.
More contemporary applications have demonstrated the utility of N-nitrosamides in cycloaddition reactions. For example, N-alkyl-N-nitrosamides have been shown to react with in situ generated benzynes in a cascade annulation process to afford functionalized indazoles. rsc.orgresearchgate.net This transition-metal-free reaction proceeds through a σ-insertion and C(sp³)–H bond functionalization strategy. Furthermore, the photoaddition of N-nitrosamines to conjugated double bonds has been reported, highlighting the potential for photochemical activation in cycloaddition chemistry. sfu.ca The reaction of nitrosoarenes with alkynes to yield N-hydroxyindoles further illustrates the diverse cycloaddition pathways accessible to nitroso compounds. nih.gov
The following table summarizes representative cycloaddition and rearrangement reactions involving N-nitrosamides and related compounds:
| Reactant(s) | Reaction Type | Product(s) | Reference(s) |
| Aromatic N-Nitrosamines | Fischer-Hepp Rearrangement | p-Nitroso Aromatic Amines | acs.orgsci-hub.se |
| N-Alkyl-N-nitrosamides and Benzynes | Cascade Annulation | Functionalized Indazoles | rsc.orgresearchgate.net |
| N-Nitrosopiperidine and Olefins/Dienes | Photoaddition | Addition Products | sfu.ca |
| Nitrosoarenes and Alkynes | Cycloaddition | N-Hydroxyindoles | nih.gov |
Role as a Precursor in the Synthesis of Heterocyclic Compounds
The electrophilic nature and participation in cycloaddition reactions make this compound and its analogs valuable precursors for the synthesis of a wide array of heterocyclic compounds. The construction of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, and nitrosamides provide unique and efficient pathways to these important molecular scaffolds. organic-chemistry.org
The formation of heterocyclic N-nitrosamines from the reaction of nitrite (B80452) with primary diamines and amino acids has been observed, indicating the propensity of these systems to cyclize. nih.govepa.gov More synthetically useful is the deliberate use of nitrosamides to construct specific heterocyclic rings. As mentioned previously, the reaction of N-alkyl-N-nitrosamides with arynes is a powerful method for synthesizing functionalized indazoles. rsc.orgresearchgate.net In a related strategy, an efficient Barton nitrite ester-type cyclization of N-ethyl-N-nitrosobenzamides has been developed to produce benzo[d] sci-hub.senih.govoxazin-1-ones. researchgate.net
Furthermore, the reduction of related 1-(2-nitroaryl)-1H-benzotriazoles, which can be synthesized from 1H-benzotriazole and 1-chloro-2-nitroarenes, yields 1-(2-aminoaryl)-1H-benzotriazoles, which are themselves important heterocyclic structures used in drug development. jraic.com The versatility of nitrosamides as precursors is also demonstrated in their conversion to other reactive intermediates, which can then undergo cyclization.
Development of Novel Reagents Incorporating the Dinitrophenyl Nitrosamide Moiety
The modular nature of the nitrosamide functional group allows for the design and synthesis of novel reagents with tailored reactivity. By varying the substituents on the amide nitrogen and the acyl group, a diverse library of nitrosamide-containing molecules can be generated. Several examples of structurally complex nitrosamides have been reported, highlighting the synthetic accessibility of this class of compounds. pharmaffiliates.comsimsonpharma.compharmaffiliates.comsimsonpharma.com
The incorporation of the 2,4-dinitrophenyl group into a nitrosamide structure, as in this compound, offers a specific set of properties. The dinitrophenyl group can act as a handle for purification or analysis, and its strong electron-withdrawing character modulates the reactivity of the nitrosamide. This principle is analogous to the use of 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) for the characterization of aldehydes and ketones, where the dinitrophenyl group facilitates the formation of stable, colored derivatives. wikipedia.orgyoutube.combyjus.com
The development of novel reagents based on the dinitrophenyl nitrosamide moiety could lead to new synthetic methodologies. For example, such reagents could be designed as specialized nitrosating agents with enhanced reactivity or selectivity. The synthesis of various N-nitroso compounds from secondary amines using reagents like tert-butyl nitrite demonstrates the ongoing interest in developing efficient nitrosation methods. rsc.org
Strategies for Cleavage and Functionalization of the Nitrosamide Bond in Complex Molecules
The cleavage of the nitrosamide bond is a critical step in many of its synthetic applications and is also a key process in its biological activity. nih.gov The N-N bond in nitrosamides can be cleaved under a variety of conditions, including reductive, enzymatic, and photolytic methods.
Reductive cleavage of the N-N bond in N-nitrosamines and related compounds has been achieved using various reagents. Diboron reagents have been investigated for their ability to induce N-N bond cleavage. researchgate.net Electrochemical methods have also been employed to study the cleavage of the N-N bond in N-nitrosoarylamines. datapdf.com A common and effective method for the destruction of nitrosamines is treatment with sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous base. acs.org
Photolytic cleavage of the N-nitroso group is another viable strategy. Upon irradiation, the N-N bond can undergo homolytic cleavage, generating a nitrogen-centered radical and nitric oxide. acs.org This photo-lability has been exploited in the design of photoresponsive nitric oxide donors.
Enzymatic cleavage of the N-N bond in N-nitrosamines is a well-studied process, particularly in the context of their metabolism. nih.gov While not a standard synthetic method, it underscores the inherent reactivity of the nitrosamide linkage.
In addition to complete cleavage, the dinitrophenyl group itself can be viewed as a protecting group that can be removed. For example, the related 2,4-dinitrophenyl (DNP) group is known to be cleavable from various functional groups, often under nucleophilic or reductive conditions. Similarly, related N-acyl benzotriazoles undergo reductive transamidation, showcasing a method for amide bond formation via cleavage and functionalization. organic-chemistry.orgnih.gov These strategies could potentially be adapted for the functionalization of the amide portion of this compound after the nitroso group has served its purpose.
Future Research Directions and Emerging Paradigms in N 2,4 Dinitrophenyl Nitrous Amide Chemistry
Exploration of Photoredox Catalysis for Nitrosamide Functionalization
A key inspiration for this research is the use of a 2,4-dinitroaniline (B165453) moiety, structurally related to the dinitrophenyl group in the target compound, as an electron mediator in the red light-triggered release of nitric oxide from N-nitrosamides. researchgate.net This demonstrates the potential of the dinitrophenyl group to facilitate electron transfer processes under photocatalytic conditions. Future studies could explore the use of various photocatalysts to selectively activate different bonds within the N-(2,4-Dinitrophenyl)nitrous amide molecule, leading to novel C-H functionalization or cross-coupling reactions. nih.govrsc.org
Table 1: Potential Photoredox-Catalyzed Reactions on a Nitrosamide Core
This table illustrates hypothetical reaction outcomes and conditions based on established photoredox methodologies applied to amine derivatives. nih.govcolumbia.edu
| Reaction Type | Hypothetical Substrate | Photocatalyst | Light Source | Potential Product |
| α-C(sp³)-H Alkylation | N-alkyl-N-(2,4-dinitrophenyl)nitrous amide | Iridium or Ruthenium complex | Blue LED | α-Alkylated nitrosamide derivative |
| Deaminative Cross-Coupling | This compound | Organic dye sensitizer | Green LED | Functionalized dinitrophenyl arene |
| Nitric Oxide Release | This compound | Palladium(II) porphyrin complex | Red LED | 2,4-Dinitroaniline derivative + NO |
This table is illustrative and based on analogous reactions in the literature. Specific conditions and outcomes for this compound would require experimental validation.
Continuous Flow Synthesis and Microreactor Technologies for Enhanced Control
The synthesis of this compound and other energetic materials often involves highly exothermic reactions and potentially unstable intermediates. europa.eu Continuous flow synthesis and microreactor technologies offer a transformative solution to these challenges by providing superior control over reaction parameters, enhancing safety, and improving scalability. europa.eunih.gov The small reaction volumes and high surface-area-to-volume ratios in microreactors allow for efficient heat dissipation, minimizing the risk of thermal runaways. europa.eu
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Energetic Nitro Compounds
This table highlights the general advantages of flow chemistry for the synthesis of compounds with similar safety profiles to this compound. europa.eunih.gov
| Parameter | Traditional Batch Synthesis | Continuous Flow/Microreactor Synthesis |
| Safety | Higher risk of thermal runaway due to large volume | Enhanced safety due to small hold-up volume and efficient heat transfer |
| Reaction Time | Often slow, with dropwise addition to control exotherms | Significantly faster, often in minutes or seconds |
| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time |
| Scalability | Challenging and often requires significant process redesign | Scalable by "numbering-up" (running multiple reactors in parallel) |
| Product Purity | May require extensive downstream purification | Often higher purity due to reduced side reactions |
Bioorthogonal Chemistry Approaches Utilizing this compound Reactivity
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The unique structure of this compound offers potential handles for such transformations. The dinitrophenyl group itself is a well-known hapten used to elicit immune responses and can be recognized by specific antibodies, suggesting its potential for targeted delivery and imaging applications.
The true potential may lie in leveraging the specific reactivity of the dinitrophenyl group or the nitrosamide functionality in bioorthogonal ligation reactions. wikipedia.org For a reaction to be considered bioorthogonal, it must be highly selective and proceed under physiological conditions. mit.edunih.gov While established bioorthogonal reactions often involve azide-alkyne cycloadditions or tetrazine ligations, there is continuous development of new orthogonal labeling strategies. wikipedia.orgnih.gov Research could focus on developing a complementary reaction partner that reacts specifically with the electron-deficient aromatic ring of the dinitrophenyl moiety or with the nitrosamide group after a specific activation step, such as light-induced nitric oxide release. researchgate.netnih.gov This could enable the use of this compound derivatives as probes for studying biological processes in real-time. nih.gov
Table 3: Key Classes of Bioorthogonal Reactions and Potential for DNP-Nitrosamide Integration
This table outlines major bioorthogonal reactions and speculates on how a dinitrophenyl-containing molecule might be adapted for such applications. wikipedia.orgnih.gov
| Bioorthogonal Reaction | Reactive Groups | Typical Rate Constant (M⁻¹s⁻¹) | Potential for DNP-Nitrosamide Integration |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (B81097) + Strained Alkyne | 10⁻³ - 1 | Functionalize a DNP-nitrosamide derivative with an azide or alkyne. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene | 1 - 10⁶ | Develop a novel tetrazine or strained alkene that reacts with the DNP moiety. |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Alkoxyamine/Hydrazine | 10⁻³ - 10⁻² | Introduce a ketone or aldehyde into a DNP-nitrosamide derivative. |
| Light-Induced Ligation | Photochemically generated reactive species | Variable | Utilize light to unmask a reactive site on the DNP-nitrosamide for ligation. nih.gov |
Machine Learning and AI in Predicting and Optimizing Nitrosamide Reactions
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of reaction conditions, and discovery of novel reaction pathways. zamann-pharma.comresearchgate.net These computational tools are particularly valuable for complex molecules like this compound, where reaction outcomes can be sensitive to subtle changes in conditions. nih.gov
Table 4: Applications of AI/ML in this compound Chemistry
| AI/ML Application | Methodology | Potential Goal | Expected Outcome |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Maximize yield and minimize impurities in synthesis | A set of optimized reaction conditions for flow or batch synthesis. rsc.org |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Predict the stability and energetic performance of new derivatives | In silico screening of potential new energetic materials. nih.gov |
| Pathway Prediction | Expert Systems, Deep Learning on Reaction Databases | Identify potential side reactions or degradation pathways | Enhanced understanding of compound stability and impurity formation. nih.gov |
| Risk Assessment | Predictive Carcinogenic Potency Categorization | Assess potential biological hazards of derivatives | Prioritization of derivatives for further safety testing. mavenrs.com |
Expanding the Scope of Dinitrophenyl-Mediated Chemical Transformations
The 2,4-dinitrophenyl group is more than just a passive component of the molecule; it is a reactive handle that can mediate a variety of chemical transformations. Historically, it has been used as an activating group in nucleophilic aromatic substitution reactions and other processes. researchgate.netresearchgate.netdigitellinc.com Future research will likely focus on harnessing this inherent reactivity to develop novel synthetic methodologies.
One promising area is the use of 2,4-dinitrophenol (B41442) (DNP), a related compound, as a highly efficient activator for the formation of phosphorus-based esters in nucleotide synthesis. researchgate.netresearchgate.net This demonstrates the ability of the dinitrophenoxy group to act as an excellent leaving group, a principle that could be extended to the this compound core. By treating the molecule as a synthon, chemists can envision new reactions where the dinitrophenyl moiety is displaced or transformed to create valuable chemical building blocks. For example, the electron-withdrawing nature of the nitro groups facilitates nucleophilic attack on the aromatic ring, opening pathways to a diverse range of substituted aniline (B41778) derivatives after subsequent reduction of the nitro groups.
Table 5: Known and Proposed Transformations Involving the 2,4-Dinitrophenyl Group
This table presents established reactions and speculates on new transformations based on the known reactivity of the 2,4-dinitrophenyl moiety. researchgate.netdigitellinc.comchemicalbook.com
| Transformation Type | Reagent/Condition | Product Class | Status |
| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Substituted Dinitroanilines/Ethers/Thioethers | Established digitellinc.com |
| Reduction of Nitro Groups | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Diaminophenyl Derivatives | Established |
| DNP as an Activating Group | P(III) Amides + Alcohols | Phosphite Triesters | Established researchgate.net |
| Meisenheimer Complex Formation | Strong Nucleophiles (e.g., -OH, -OR) | Stable Anionic Adducts | Established |
| Denitration Reactions | Reductive or Photochemical Conditions | Mononitro or De-nitrated Aromatics | Proposed |
| Cross-Coupling Reactions | Palladium or Copper Catalysis | Biaryl or Functionalized Phenyl Derivatives | Proposed |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing N-(2,4-Dinitrophenyl)nitrous amide derivatives?
- Methodology :
- NMR Spectroscopy : Use and NMR in deuterated solvents (e.g., DMSO-d) to confirm molecular structure and substituent positions. For example, NMR peaks for aromatic protons typically appear at δ 8.16–7.24 ppm, while amide protons resonate near δ 10–12 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves conformational flexibility and intermolecular interactions (e.g., hydrogen bonding). Asymmetric units may contain multiple conformers with distinct dihedral angles between aromatic and amide groups .
- Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, and N percentages (e.g., ±0.5% deviation) .
Q. How is this compound synthesized, and what are critical reaction parameters?
- Synthetic Protocol :
- Coupling Reaction : React 2,4-dinitroaniline derivatives with activated carboxylic acids (e.g., benzoic acid) using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane. Triethylamine is added to neutralize HCl byproducts .
- Temperature Control : Maintain reactions at 273 K to minimize side reactions .
- Purification : Extract products with dichloromethane, wash with NaHCO and brine, then concentrate under reduced pressure. Recrystallize from methylene chloride for high-purity crystals .
Q. What role do N-(2,4-Dinitrophenyl) derivatives play in peptide terminal group analysis?
- Methodology :
- Sanger’s Method : Treat peptides with 1-fluoro-2,4-dinitrobenzene (FDNB), which selectively labels N-terminal amino groups. Hydrolysis releases N-(2,4-dinitrophenyl)-amino acids, identifiable via HPLC or chromatography due to distinct solubility and retention times .
- Limitations : Destroys the peptide backbone; unsuitable for intact sequence analysis. Complementary techniques like Edman degradation are preferred for full sequencing .
Advanced Research Questions
Q. How does this compound act as a reversible inhibitor of monoamine oxidases (MAOs), and what methodologies confirm its selectivity?
- Mechanistic Insights :
- Enzyme Kinetics : Determine IC and K values using fluorometric or spectrophotometric assays. For example, ST-2043 (a derivative) shows MAO-B selectivity (IC = 56 nM, K = 6.3 nM) via competitive inhibition .
- Computational Docking : Perform molecular dynamics simulations to assess surface complementarity with MAO active sites. Align results with in vitro data to validate binding modes .
- Selectivity Optimization : Modify substituents on the dinitrophenyl group to enhance steric or electronic interactions with MAO-A/B isoforms .
Q. How can fluorogenic substrates incorporating N-(2,4-Dinitrophenyl) groups monitor real-time enzyme activity?
- Assay Design :
- Protease Substrates : Synthesize peptides like N-(2,4-Dinitrophenyl)-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg amide for MMP-1/9 detection. Cleavage releases fluorescent dinitrophenyl fragments, measurable at λ/λ = 340/440 nm .
- Experimental Setup : Superfuse tissues with substrates (1.5 µmol/L) and monitor fluorescence intensity. Subtract background autofluorescence and validate with inhibitors (e.g., GM6001 for MMPs) .
Q. What strategies resolve discrepancies between computational predictions and observed inhibitory activities of this compound derivatives?
- Data Reconciliation :
- Free Energy Calculations : Use MM-PBSA or MM-GBSA to refine binding affinity predictions. Compare with experimental K values to identify force field inaccuracies .
- Conformational Sampling : Expand molecular dynamics simulations to capture flexible binding poses not evident in static docking .
- Experimental Replicates : Repeat assays under varying pH and temperature conditions to assess robustness .
Q. What are the stability challenges of this compound under physiological conditions, and how can degradation pathways be assessed?
- Degradation Studies :
- Nitrosamine Risk : Monitor formation of nitrosamine derivatives (e.g., N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)nitrous amide) via LC-MS in buffer solutions at 37°C .
- Accelerated Stability Testing : Expose compounds to oxidative (HO), acidic (pH 1–3), and basic (pH 10–12) conditions. Identify degradation products using high-resolution mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
